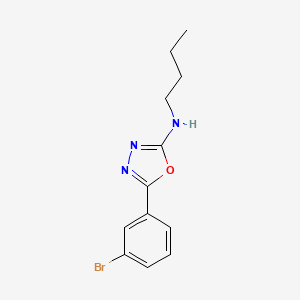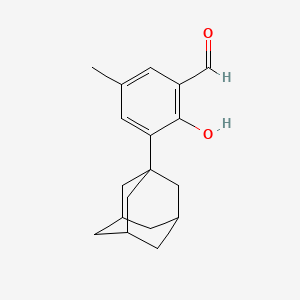![molecular formula C24H22N2O5S B2967217 2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 838898-11-6](/img/structure/B2967217.png)
2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some methods have already been implemented via semi-synthesis or total synthesis . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .Molecular Structure Analysis
Isoquinolines are structurally complex heterocyclic compounds . They are characterized by a wide range of biological activities due to their diverse structures .This stimulated the development of new efficient processes for isoquinoline and its derivatives characterized by easier operation, milder conditions, and higher yields .
Physical And Chemical Properties Analysis
Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . It is classified as a weak base . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .Applications De Recherche Scientifique
Cyclin-Dependent Kinase Inhibitors
A study by Tsou et al. (2009) explored derivatives of isoquinoline-1,3-dione as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4), indicating their potential as antitumor agents. These compounds were found to inhibit CDK4 selectively over CDK1 and CDK2, showing promise for cancer therapy research. The study elaborated on the structure-activity relationship (SAR), metabolic stability, and binding potency of these inhibitors, providing valuable insights for the development of new antitumor drugs (Tsou et al., 2009).
Electron Affinity and π–π Stacking
Zhou et al. (2022) reported on the design and synthesis of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes with high electron affinity values. These compounds displayed strong π–π stacking interactions, which are crucial for electronic materials. Their study contributes to the understanding of how the structural features of these molecules influence their electron-accepting capabilities and stacking arrangements, relevant for the development of novel electronic materials (Zhou et al., 2022).
Solvation and Gel Formation
Research by Singh and Baruah (2008) highlighted the role of solvation in controlling reaction paths and gel formation in derivatives of benzo[de]isoquinoline-1,3-dione. Their work showed how different solvents influence the condensation reactions and the resultant physical properties of the compounds, such as gel formation. This research is significant for materials science, especially in the context of creating materials with specific properties through controlled synthesis (Singh & Baruah, 2008).
Luminescent Properties
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including 2-(2-hydroxyethyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, and studied their luminescent properties. The research found that these compounds exhibit fluorescence quantum yields that are characteristic of pH probes, making them potentially useful in sensing applications. The study of photo-induced electron transfer (PET) processes in these compounds could advance the development of fluorescent probes for biological and environmental monitoring (Gan et al., 2003).
Antiviral Activities
Research into the antiviral activities of benzo[de]isoquinoline-diones has shown that derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione exhibit inhibition against herpes simplex and vaccinia viruses, indicating their potential as antiviral agents. This line of investigation contributes to the broader efforts to discover new antiviral compounds that can be effective against various viral infections (GARCIA-GANCEDO et al., 1979).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c27-23-20-5-1-3-18-4-2-6-21(22(18)20)24(28)26(23)12-11-17-7-9-19(10-8-17)32(29,30)25-13-15-31-16-14-25/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJJPXBJLNOPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

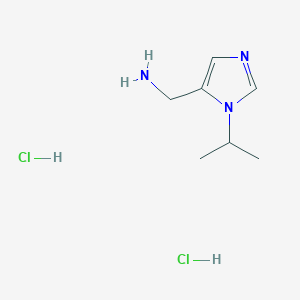
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
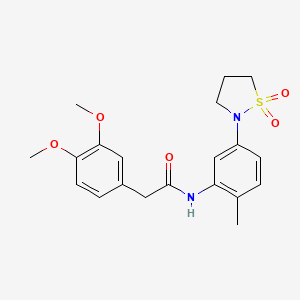
![2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2967145.png)
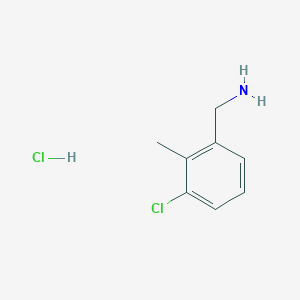
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)
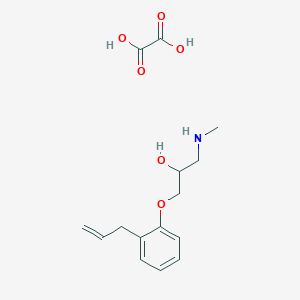
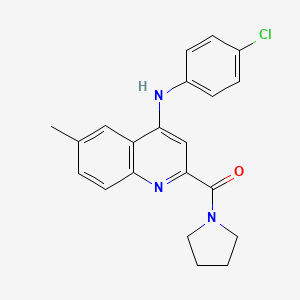
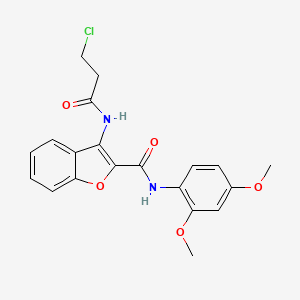
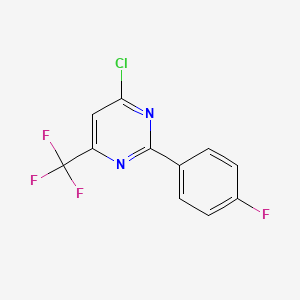
![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)
